molecular formula C19H13FN6O B2822799 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798458-12-4

1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2822799
M. Wt: 360.352
InChI Key: DIRPCTTVSSPFQJ-UHFFFAOYSA-N
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Description

This compound is a type of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. It also contains functional groups attached to the triazole ring, including a fluorophenyl group, two pyridyl groups, and a carboxamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The fluorophenyl, pyridyl, and carboxamide groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography could provide detailed information about the arrangement of atoms in the molecule.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be susceptible to hydrolysis, while the fluorophenyl group might undergo reactions typical of aromatic compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental measurements. Computational methods could also be used to predict some properties.


Scientific Research Applications

Sensor Development

1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is implicated in the development of sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, functions as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, leveraging internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).

Mechanistic Studies and Synthesis

The compound also finds use in mechanistic studies and the synthesis of related structures. A study explored the mechanism of synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, providing insights into the laws of synthesis reactions and offering a theoretical basis for designing and synthesizing new 1,3,5-trisubstituted-1,2,4-triazoles (Gu & Lu, 2020).

Antimicrobial and Antitumor Activities

This class of compounds also demonstrates potential in antimicrobial and antitumor applications. Novel N-arylpyrazole-containing enaminones were synthesized, yielding substituted pyridine derivatives and other compounds. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil and showed antimicrobial activity (Riyadh, 2011).

Drug Discovery and Development

The triazole compound is also relevant in the field of drug discovery and development. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This discovery led to the advancement of one such compound into phase I clinical trials, highlighting its potential therapeutic applications (Schroeder et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would be determined through toxicity studies. These might include in vitro assays to assess cytotoxicity, as well as in vivo studies in animal models to assess acute and chronic toxicity.


Future Directions

Future research on this compound could involve further studies to optimize its synthesis, characterize its properties, determine its mechanism of action, and assess its safety and efficacy. If it’s a drug candidate, it might undergo preclinical and clinical trials.


Please note that this is a general analysis based on the classes of compounds and functional groups present in the molecule. The exact properties and behavior of this specific compound could vary. For detailed information, specific studies on this compound would be needed.


properties

IUPAC Name

1-(2-fluorophenyl)-N-pyridin-3-yl-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O/c20-15-5-1-2-6-16(15)26-18(13-7-10-21-11-8-13)17(24-25-26)19(27)23-14-4-3-9-22-12-14/h1-12H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRPCTTVSSPFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CN=CC=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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